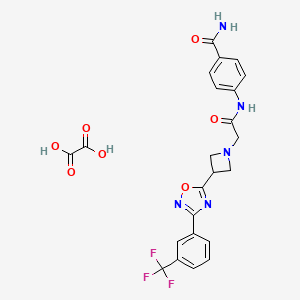

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Description

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-(trifluoromethyl)phenyl group. The oxadiazole ring is linked to an azetidine (four-membered nitrogen-containing ring) via a methyl group, which is further connected to a benzamide moiety through an acetamido spacer. The oxalate counterion enhances solubility, a critical factor for bioavailability in pharmacological applications.

The synthesis of this compound involves nucleophilic substitution reactions, as evidenced by the use of cesium carbonate in N,N-dimethylformamide (DMF) to facilitate coupling between the oxadiazole and azetidine intermediates . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity, aligning with methodologies described for analogous heterocycles . The trifluoromethyl group is a strategic bioisostere, improving metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

oxalic acid;4-[[2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O3.C2H2O4/c22-21(23,24)15-3-1-2-13(8-15)19-27-20(32-28-19)14-9-29(10-14)11-17(30)26-16-6-4-12(5-7-16)18(25)31;3-1(4)2(5)6/h1-8,14H,9-11H2,(H2,25,31)(H,26,30);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSCHCGSKGAZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the trifluoromethyl group, and the coupling of the azetidine moiety. Key steps include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling of the Azetidine Moiety: This can be done using azetidine derivatives and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may yield amine derivatives.

Scientific Research Applications

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine moiety may further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Key Heterocyclic Compounds

- Core Heterocycle : The target compound’s 1,2,4-oxadiazole isomer differs from 1,3,4-oxadiazoles in electronic distribution, affecting dipole moments and binding interactions .

- Substituents: The 3-(trifluoromethyl)phenyl group offers enhanced electron-withdrawing effects compared to non-fluorinated phenyl groups in benzoxazine hybrids . The azetidine ring provides conformational rigidity, contrasting with the flexible acetamide linkers in benzimidazole-triazole analogs .

Hypothetical Bioactivity and Binding Modes

- The 1,2,4-oxadiazole core may engage in hydrogen bonding and π-π stacking, similar to benzoxazine hybrids targeting enzymes like cyclooxygenase .

- The azetidine’s constrained geometry could improve target selectivity compared to flexible triazole linkers in benzimidazole derivatives .

- Computational docking (e.g., AutoDock Vina) predicts that the trifluoromethyl group enhances hydrophobic interactions in active sites, akin to bromophenyl-substituted compounds showing superior binding in docking studies .

Physicochemical Properties

- Solubility : The oxalate counterion mitigates poor aqueous solubility, a limitation observed in neutral 1,3,4-oxadiazole derivatives .

Biological Activity

The compound 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies.

Molecular Structure

The molecular structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.

- Oxadiazole ring : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.

- Azetidine moiety : A four-membered nitrogen-containing ring that may influence receptor binding and activity.

Biological Activity Overview

Research indicates that compounds featuring oxadiazole and trifluoromethyl groups often exhibit significant biological activities. The specific compound under study has shown promise in various areas:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

The biological activity of 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or bacterial metabolism.

- Receptor Interaction : The structural components may facilitate binding to biological receptors, modulating their activity.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

| Study | Compound | Activity | EC50 (μg/mL) |

|---|---|---|---|

| 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Antibacterial | 8.72 | |

| 5-substituted oxadiazoles | Anticancer | 12.40 | |

| Thiazolidin derivatives | Anti-inflammatory | 0.565 |

These studies highlight the potential of similar compounds to exhibit significant biological activities, providing a benchmark for evaluating the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.